molecular formula C20H20ClFN2O3 B2940722 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate CAS No. 1351590-30-1

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate

Cat. No. B2940722
CAS RN: 1351590-30-1
M. Wt: 390.84
InChI Key: GBCQQOPZAJTTKW-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate, commonly known as CCPC, is a chemical compound. It contains 49 bonds in total, including 29 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 (thio-) carbamate (aromatic) .


Synthesis Analysis

The synthesis of CCPC could potentially involve the use of 2-Chloro-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzamide , but the exact synthesis process is not available in the search results.


Molecular Structure Analysis

The molecule consists of 20 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, 1 Fluorine atom, and 1 Chlorine atom . The molecular formula is C20H20ClFN2O3.

Scientific Research Applications

Chiral Stationary Phases for Chromatography

Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated for their resolving abilities as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These compounds have shown high resolving abilities comparable to popular CSPs, indicating their potential as effective materials for chiral separation in analytical and preparative chromatography. The absence of a phenyl group enhances their utility in TLC due to the ease of detection by UV radiation, suggesting that similar compounds could be explored for chromatographic applications (Kubota, Yamamoto, & Okamoto, 2000).

Prodrug Forms for Drug Delivery

Phenyl carbamate esters derived from N-substituted 2-aminobenzamides have been studied as prodrug forms aimed at protecting phenolic drugs against first-pass metabolism. These carbamates showed a specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol, which suggests their utility in creating prodrug systems for improved drug delivery and stability. This principle of non-enzymatic but pH-dependent conversion may offer a novel approach to enhance the bioavailability of drugs susceptible to first-pass metabolism (Thomsen & Bundgaard, 1993).

Synthesis of Labelled Compounds

The synthesis of labelled compounds, such as tritium and carbon-14 labeled glyburide, demonstrates the utility of carbamates in creating isotopically labeled molecules for research and diagnostic purposes. The specific activities of these labeled products highlight the importance of carbamates in pharmaceutical research, offering pathways to study drug metabolism, distribution, and interaction at the molecular level (Hsi, 1973).

Heteroleptic Phosphorescent Complexes for Organic Light-Emitting Devices

The design and characterization of heteroleptic phosphorescent complexes, incorporating carbene-based ligands, for use in organic light-emitting devices (OLEDs) showcase the potential of carbamates and related compounds in developing advanced materials for electronics and photonics. These complexes exhibit significant improvements in optoelectronic characteristics, including pure red phosphorescent emission, high photoluminescence quantum yields, and short excited-state lifetimes, paving the way for their application in high-efficiency OLEDs (Li et al., 2017).

properties

IUPAC Name

[3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c21-16-10-5-11-17(22)18(16)19(25)23-14-8-4-9-15(12-14)27-20(26)24-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCQQOPZAJTTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate

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